4-Fluoroaniline-2,3,5,6-d4

Catalog No.
S899879
CAS No.
1093659-81-4
M.F
C6H6FN
M. Wt
115.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoroaniline-2,3,5,6-d4

CAS Number

1093659-81-4

Product Name

4-Fluoroaniline-2,3,5,6-d4

IUPAC Name

N,N,2,3-tetradeuterio-4-fluoroaniline

Molecular Formula

C6H6FN

Molecular Weight

115.14 g/mol

InChI

InChI=1S/C6H6FN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2/i1D,3D/hD2

InChI Key

KRZCOLNOCZKSDF-CWYMZFTFSA-N

SMILES

C1=CC(=CC=C1N)F

Canonical SMILES

C1=CC(=CC=C1N)F

Isomeric SMILES

[2H]C1=C(C(=CC=C1N([2H])[2H])F)[2H]
  • NMR Spectroscopy

    Nuclear magnetic resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules. Hydrogen atoms play a significant role in NMR spectra, but their signal can sometimes be overwhelming or overlap with signals from other atoms. By replacing specific hydrogens with deuterium, which has a different magnetic spin than hydrogen, scientists can simplify the NMR spectrum, allowing for better resolution and identification of other signals in the molecule.

  • Isotopic Tracing

    In biological and chemical processes, researchers often want to track the movement or fate of a specific molecule. By using isotopically labelled molecules like 4-Fluoroaniline-2,3,5,6-d4, scientists can distinguish the labelled molecule from its unlabeled counterpart, allowing them to monitor its pathway through a reaction or system. This is particularly useful in studies of metabolism, where understanding how a molecule is broken down or utilized by an organism is crucial.

  • Mass Spectrometry

    Mass spectrometry is another analytical technique used to identify and characterize molecules. Similar to NMR, the presence of hydrogen atoms can complicate the mass spectrum of a molecule. Deuterium substitution in 4-Fluoroaniline-2,3,5,6-d4 can help to simplify the mass spectrum and improve the accuracy of mass measurements.

4-Fluoroaniline-2,3,5,6-d4 is a deuterated derivative of 4-fluoroaniline, a compound where a fluorine atom is substituted at the para position of the aniline structure. The deuteration at positions 2, 3, 5, and 6 indicates that these hydrogen atoms have been replaced with deuterium isotopes. This modification alters the physical and chemical properties of the compound, making it useful in various analytical applications and research contexts. It is primarily utilized in studies involving pharmacokinetics and metabolism due to its isotopic labeling.

Typical of aromatic amines:

  • Oxidation: This reaction can convert the amine group into nitro or other functional groups depending on the conditions used.
  • Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.
  • Acylation: The amine group can react with acyl chlorides to form amides.
  • Reduction: The compound can be reduced to form corresponding amines or other derivatives .

While specific biological activity data for 4-fluoroaniline-2,3,5,6-d4 is limited, its parent compound, 4-fluoroaniline, has been studied for its potential effects on human health. It is known to exhibit cytotoxicity and can affect various biological pathways. The deuterated form may provide insights into metabolic pathways and pharmacodynamics due to its isotopic labeling, allowing for more precise tracking in biological systems .

The synthesis of 4-fluoroaniline-2,3,5,6-d4 typically involves:

  • Starting Material Preparation: Using aniline as the base structure.
  • Fluorination: Introducing a fluorine atom at the para position using reagents like fluorine gas or other fluorinating agents.
  • Deuteration: This can be achieved through exchange reactions where hydrogen atoms are replaced with deuterium in a controlled environment, often using deuterated solvents or reagents .

4-Fluoroaniline-2,3,5,6-d4 has several applications:

  • Analytical Chemistry: It serves as a standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its unique isotopic signature.
  • Pharmacological Research: Used in studies investigating drug metabolism and distribution.
  • Chemical Synthesis: Acts as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Interaction studies involving 4-fluoroaniline-2,3,5,6-d4 focus on its behavior in biological systems and its interactions with enzymes or receptors. The isotopic labeling allows researchers to track the compound's fate within metabolic pathways more accurately. These studies are crucial for understanding how modifications to chemical structures influence biological activity and pharmacokinetics .

Several compounds are structurally similar to 4-fluoroaniline-2,3,5,6-d4. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
4-FluoroanilinePara-substituted aniline with fluorineWidely studied for toxicity; precursor to many drugs
2-FluoroanilineFluorine at ortho positionDifferent reactivity patterns due to sterics
3-FluoroanilineFluorine at meta positionInfluences electronic properties differently
AnilineBasic structure without substitutionsServes as a fundamental building block in chemistry

The uniqueness of 4-fluoroaniline-2,3,5,6-d4 lies in its isotopic labeling which allows for enhanced tracking in biochemical studies compared to its non-deuterated counterparts.

XLogP3

1.1

Dates

Modify: 2024-04-14

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